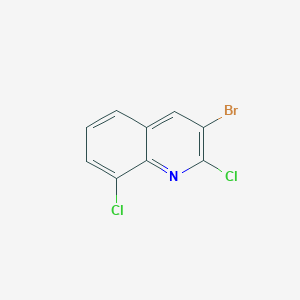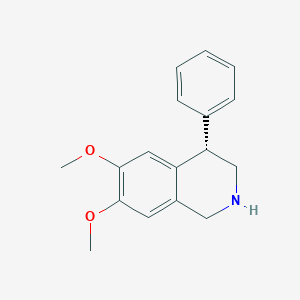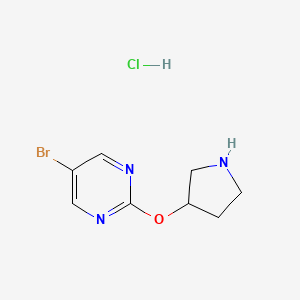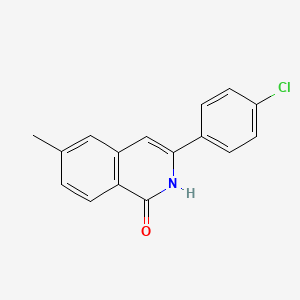
5-(2-Morpholinoethoxy)-2H-chromen-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Morpholinoethoxy)-2H-chromen-8-amine: is a chemical compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Morpholinoethoxy)-2H-chromen-8-amine typically involves the reaction of 8-amino-2H-chromen with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) under reflux conditions for several hours . The crude product is then purified through recrystallization using ethanol to obtain the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Morpholinoethoxy)-2H-chromen-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-(2-Morpholinoethoxy)-2H-chromen-8-amine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies due to its potential antimicrobial and anticancer properties. It has been investigated for its ability to inhibit the growth of certain bacterial and fungal strains .
Medicine: In the field of medicine, this compound is being explored for its potential therapeutic applications. It has been studied for its role in inhibiting specific enzymes and pathways involved in cancer progression .
Industry: Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a valuable candidate for further research and development in these areas .
Mechanism of Action
The mechanism of action of 5-(2-Morpholinoethoxy)-2H-chromen-8-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit tubulin polymerization and Src kinase signaling . This inhibition leads to cell cycle arrest at the G2/M phase, upregulation of p53, and induction of apoptosis via caspase-3 activation and poly (ADP-ribose) polymerase cleavage . These actions contribute to its potential anticancer properties.
Comparison with Similar Compounds
2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide: This compound shares a similar morpholinoethoxy group and has been studied for its antimicrobial properties.
Phenoxyethyl piperidine derivatives: These compounds have various pharmacological activities, including antitussive and anticancer properties.
Uniqueness: 5-(2-Morpholinoethoxy)-2H-chromen-8-amine stands out due to its unique chromen backbone, which imparts distinct biological activities. Its ability to inhibit both tubulin polymerization and Src kinase signaling makes it a promising candidate for further research in cancer therapy .
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
5-(2-morpholin-4-ylethoxy)-2H-chromen-8-amine |
InChI |
InChI=1S/C15H20N2O3/c16-13-3-4-14(12-2-1-8-20-15(12)13)19-11-7-17-5-9-18-10-6-17/h1-4H,5-11,16H2 |
InChI Key |
UJJJSDCQAWSWRX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=C3C=CCOC3=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Dimethyl-6-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)pyridin-3-amine](/img/structure/B11847236.png)
![1'-Benzylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11847242.png)





![[6-Methoxy-2-(4-methylphenyl)quinolin-4-yl]methanol](/img/structure/B11847266.png)
![{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid](/img/structure/B11847283.png)




